6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

Catalog No.
S1526615
CAS No.
93955-15-8
M.F
C15H8Cl2N2O
M. Wt
303.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldeh...

CAS Number

93955-15-8

Product Name

6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

IUPAC Name

6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

Molecular Formula

C15H8Cl2N2O

Molecular Weight

303.1 g/mol

InChI

InChI=1S/C15H8Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-8H

InChI Key

VUUITUUENPOMIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O)Cl

Synonyms

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde; USP Lorazepam Related Compound C;

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O)Cl

The exact mass of the compound 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (CAS 93955-15-8), formally designated as Lorazepam Related Compound C by the USP and Impurity E by the EP, is a specific quinazoline derivative resulting from the thermal and oxidative ring contraction of the 1,4-benzodiazepine core . In pharmaceutical manufacturing and quality control, this compound serves as an indispensable analytical reference standard for the impurity profiling and stability testing of lorazepam active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its precise dichloro substitution pattern and quinazoline-2-carbaldehyde scaffold dictate its distinct chromatographic retention behavior and UV absorption profile, making it a critical marker for evaluating API degradation[1]. Procurement of the isolated, certified reference standard is mandatory for validating stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods in strict compliance with ICH guidelines.

Substituting the exact 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde standard with generic quinazoline-2-carbaldehydes, closely related benzodiazepine degradation products (such as Impurities A, B, or D), or in-situ forced degradation mixtures fundamentally compromises regulatory compliance and analytical accuracy [1]. Generic quinazolines lack the specific 6-chloro and 4-(2-chlorophenyl) moieties, resulting in drastically different relative retention times (RRT) and UV response factors that fail to meet USP/EP system suitability requirements. Furthermore, relying on crude forced-degradation samples (e.g., acid/base or peroxide-stressed lorazepam) instead of the purified standard prevents the accurate determination of the limit of quantitation (LOQ) and relative standard deviation (RSD) for this specific thermal degradation pathway [1]. Accurate quantification of this ring-contracted degradant requires the exact isolated compound to calibrate detector response and ensure baseline resolution from the parent API and other co-eluting impurities .

Baseline Resolution in UPLC/HPLC Impurity Profiling

In stability-indicating UPLC methods developed for lorazepam, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (Impurity E) exhibits a distinct relative retention time (RRT) of approximately 2.5, cleanly resolving from the parent API and other degradants such as Impurity D (RRT ~1.8) and Impurity A (RRT ~2.3) [1]. Utilizing the exact purified standard is required to establish this precise retention window and confirm baseline resolution, which cannot be achieved using generic quinazoline analogs that elute at entirely different RRTs [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT ~ 2.5
Comparator Or BaselineLorazepam Impurity D (RRT ~ 1.8) and Impurity A (RRT ~ 2.3)
Quantified Difference>0.2 RRT unit separation ensuring baseline resolution
ConditionsReversed-phase UPLC (Acquity HSS T3 column) with gradient mobile phase and UV detection

Procurement of the exact standard is necessary to confirm system suitability and guarantee that the thermal degradation peak is accurately resolved from other process impurities.

Specificity for Thermal Degradation Monitoring

Forced degradation studies reveal that while lorazepam impurities B, C, and D form under both basic and thermal stress, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (Impurity E) is predominantly and specifically generated under thermal degradation conditions [1]. Procuring the isolated standard allows QA/QC laboratories to accurately calibrate their assays for this specific thermal ring-contraction pathway, whereas relying solely on acid/base-stressed crude mixtures would fail to adequately quantify this specific degradant[1].

Evidence DimensionDegradation Pathway Specificity
Target Compound DataPredominantly formed under thermal stress conditions
Comparator Or BaselineImpurities B, C, and D (formed under both basic and thermal stress)
Quantified DifferenceExclusive marker for specific thermal ring-contraction vs. multi-pathway degradants
ConditionsICH-compliant forced degradation studies (acid, base, peroxide, UV light, and thermal stress)

Buyers must procure this specific compound to validate the thermal stability indicating power of their analytical methods, as other impurities do not exclusively track this degradation vector.

UV Response Calibration for Accurate Quantitation

The precise quantification of lorazepam degradation requires calibrating the UV detector response specifically for the highly conjugated 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde chromophore at 230 nm. Using the certified reference standard ensures accurate linearity validation (typically across 0.1 to 20 µg/mL) and establishes the correct limit of quantitation (LOQ) . Substituting with a generic quinazoline-2-carbaldehyde would introduce severe quantitative errors due to differing molar absorptivities caused by the absence of the dichloro-substituted phenyl rings .

Evidence DimensionUV Extinction / Response Factor Linearity
Target Compound DataValidated linearity for the specific dichloro-quinazoline chromophore (0.1–20 µg/mL)
Comparator Or BaselineGeneric quinazoline-2-carbaldehyde (lacks the specific conjugated dichloro-aromatic system)
Quantified DifferenceSignificant deviation in molar absorptivity and calculated LOQ if substituted
ConditionsLC-UV method validation per USP/EP monographs at 230 nm

Only the exact chemical standard provides the correct UV response factor required to calculate impurity mass limits necessary for regulatory batch release.

USP/EP Compendial Method Validation for Lorazepam APIs

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is the strictly required 'Related Compound C' (USP) or 'Impurity E' (EP) reference standard for executing system suitability testing, determining relative retention times, and calculating impurity limits in lorazepam drug substance and finished dosage forms .

ICH-Compliant Forced Degradation and Stability Studies

Because this compound is the primary product of the thermal ring-contraction of the benzodiazepine core, it is utilized as the definitive analytical marker to prove that a newly developed HPLC or UPLC method is genuinely 'stability-indicating' under thermal stress conditions[1].

Toxicological and Mutagenic Impurity Risk Assessment

As a specific structural degradant, the pure compound is procured for in vitro toxicological screening and to validate in silico (Q)SAR mutagenicity models (e.g., TOXTREE, VEGA) required for regulatory submissions regarding API impurity safety profiles [2].

XLogP3

4.3

UNII

8RF5NW66M0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

93955-15-8

Wikipedia

6-chloro-4-(O-chlorophenyl)-2-quinazolinecarboxaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types